molecular formula C6H6N4 B1506158 Imidazo[1,5-A]pyrazin-8-amine CAS No. 26538-77-2

Imidazo[1,5-A]pyrazin-8-amine

Cat. No. B1506158
CAS RN: 26538-77-2
M. Wt: 134.14 g/mol
InChI Key: SMKLPBPDGBAFRQ-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyrazin-8-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .


Synthesis Analysis

New derivatives of imidazo[1,5-A]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .


Molecular Structure Analysis

The molecular structure of Imidazo[1,5-A]pyrazin-8-amine is represented by the linear formula C6H6N4 . The InChI code for this compound is 1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H, (H2,7,9) .


Chemical Reactions Analysis

Imidazo[1,5-A]pyrazin-8-amine is involved in various chemical reactions. For instance, it has been used in the construction of imidazo[1,5-A]pyridine involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyrazin-8-amine has a molecular weight of 134.14 . It is a solid compound and should be stored at 4°C, protected from light .

Scientific Research Applications

Pharmaceuticals

Imidazo[1,5-A]pyrazin-8-amine is a significant structural component of a large number of pharmaceuticals . It has been a subject of intense research for numerous decades .

Agrochemicals

This compound is also a key component in many agrochemicals . Its unique structure and properties make it suitable for various applications in this field .

Optoelectronic Devices

Imidazo[1,5-A]pyrazin-8-amine has shown great potential in the field of optoelectronic devices . Its unique chemical structure and versatility make it an attractive choice for this application .

Sensors

This compound has been used in the development of sensors . Its luminescent properties make it particularly useful in this area .

Anti-Cancer Drugs

Imidazo[1,5-A]pyrazin-8-amine has been explored for its potential use in anti-cancer drugs . Its unique biological properties make it a promising candidate for this application .

Confocal Microscopy and Imaging

This compound has been used as emitters for confocal microscopy and imaging . Its luminescent properties make it particularly useful in this area .

Kinase Target for B Cell Inhibition

Imidazo[1,5-A]pyrazin-8-amine has been identified as an attractive kinase target for selective B cell inhibition, which could be beneficial in the treatment of B cell related diseases .

Organic Synthesis and Drug Development

Imidazo[1,5-A]pyrazin-8-amine acts as a versatile scaffold in organic synthesis and drug development . Its reactivity and multifarious biological activity make it a valuable tool in these fields .

Safety and Hazards

The safety data sheet for Imidazo[1,5-A]pyrazin-8-amine indicates that it is harmful . The hazard statements include H302, and the precautionary statements include P280, P305+P351+P338 .

Future Directions

Imidazo[1,5-A]pyrazin-8-amine has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

imidazo[1,5-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKLPBPDGBAFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717257
Record name Imidazo[1,5-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-A]pyrazin-8-amine

CAS RN

26538-77-2
Record name Imidazo[1,5-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do imidazo[1,5-a]pyrazin-8-amine derivatives interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R) and what are the downstream effects of this interaction?

A1: The research article focuses on the computational analysis of 1,3-disubstituted imidazo[1,5-a]pyrazine derivatives as ATP-competitive inhibitors of IGF-1R []. While it doesn't provide specific experimental details about the binding mode, it suggests that these compounds compete with ATP for binding to the kinase domain of IGF-1R. By inhibiting IGF-1R kinase activity, these compounds aim to disrupt downstream signaling pathways involved in cell proliferation and survival, ultimately leading to antitumor activity against Ewing sarcoma.

Q2: What is the significance of studying the Structure-Activity Relationship (SAR) of these compounds?

A2: Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacological properties of drug candidates. The study utilizes computational methods to explore how modifications at different positions of the imidazo[1,5-a]pyrazine scaffold influence the inhibitory activity against IGF-1R []. This information guides the design of new analogs with improved efficacy and potentially reduced off-target effects.

Q3: What computational chemistry and modeling techniques were employed in this study?

A3: The research employed a combination of computational techniques, including molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular dynamics simulations []. These methods help predict the binding affinities, identify key structural features responsible for activity, and provide insights into the dynamic interactions between the compounds and the IGF-1R binding site. This information is valuable for guiding further optimization and development of more potent and selective IGF-1R inhibitors.

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